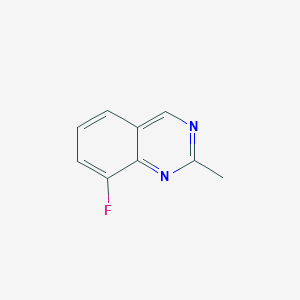
8-Fluoro-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the synthesis of quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoroquinoline: Similar in structure but lacks the methyl group at the 2nd position.
2-Methylquinazoline: Similar in structure but lacks the fluorine atom at the 8th position.
8-Fluoro-2-methylquinoline: Similar in structure but belongs to the quinoline family instead of quinazoline.
Uniqueness
8-Fluoro-2-methylquinazoline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H7FN2 |
|---|---|
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
8-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H7FN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3 |
InChI-Schlüssel |
FHYDPKAGEFSFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C=CC=C(C2=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


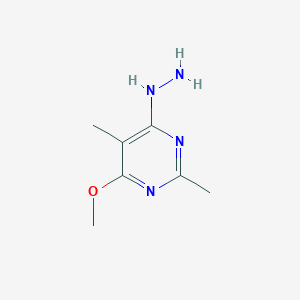
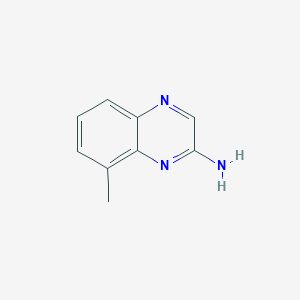


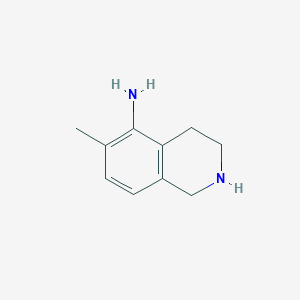

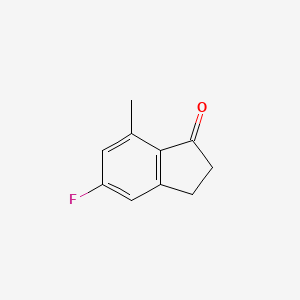
![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
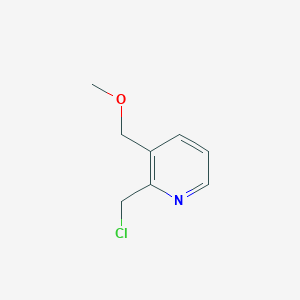

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)


